molecular formula C34H23NO B13688085 N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine

Cat. No.: B13688085
M. Wt: 461.6 g/mol
InChI Key: SNTBZZDEXWCJCT-UHFFFAOYSA-N
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Description

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine is a polycyclic aromatic amine featuring a dibenzo[b,d]furan core substituted with a phenyl group at the 6-position and a naphthalen-1-amine moiety at the 3-position of the central phenyl ring. The dibenzofuran unit introduces rigidity and extended π-conjugation, while the naphthylamine group contributes to electron-donating properties. Such structural features make it relevant in organic electronics (e.g., OLEDs) and pharmaceutical research, particularly as a ligand or bioactive compound .

Properties

Molecular Formula

C34H23NO

Molecular Weight

461.6 g/mol

IUPAC Name

N-[3-(6-phenyldibenzofuran-4-yl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C34H23NO/c1-2-10-24(11-3-1)28-17-8-19-30-31-20-9-18-29(34(31)36-33(28)30)25-14-6-15-26(22-25)35-32-21-7-13-23-12-4-5-16-27(23)32/h1-22,35H

InChI Key

SNTBZZDEXWCJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)NC6=CC=CC7=CC=CC=C76

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the dibenzofuran core, functionalizing it with a phenyl substituent, and then coupling this intermediate with naphthalen-1-amine through an amination reaction. The key challenges include achieving regioselective coupling and preserving the dibenzofuran integrity.

Preparation of Dibenzofuran Intermediates

The dibenzofuran scaffold is commonly prepared via lithiation and subsequent functionalization steps. For example, synthesis of (6-methyldibenzo[b,d]furan-4-yl)boronic acid involves slow addition of n-butyllithium to 4-methyldibenzo[b,d]furan, followed by boronation. This intermediate can be adapted to introduce the phenyl group at the 6-position via Suzuki coupling reactions.

Arylation and Amination Techniques

The critical step to form the target compound is the N-arylation of naphthalen-1-amine with the phenyl-substituted dibenzofuran intermediate. Several methods have been reported:

  • Catalytic N-Arylation under Elevated Pressure: A process described for N-phenyl-1-naphthylamine synthesis involves reacting aniline and 1-naphthylamine in the condensed phase at 100–400°C under pressures above atmospheric levels, using fluorine-containing catalysts derived from hydrogen fluoride and boric acid. This method achieves high selectivity and yields, minimizing side products such as diphenylamine.

  • Transition-Metal-Free Arylation via Aryne Intermediates: An alternative approach employs o-silylaryl triflates and fluoride ions to generate arynes, which then react with amines at room temperature to afford N-arylated products in good to excellent yields. For example, reacting 2-(trimethylsilyl)phenyl triflate with naphthalen-1-amine in the presence of cesium fluoride in acetonitrile yields the N-arylated product efficiently. This mild method tolerates various functional groups and avoids harsh conditions.

Proposed Synthetic Route for this compound

Based on literature precedents and known reactivity, a plausible preparation method includes:

Reaction Conditions and Catalysts

Step Conditions Catalyst/ Reagents Notes
Lithiation and borylation Low temperature, inert atmosphere n-Butyllithium, B(OMe)₃ For dibenzofuran boronic acid synthesis
Suzuki coupling 80–100°C, inert atmosphere Pd(PPh₃)₄, base (K₂CO₃ or NaOH) To attach phenyl group to dibenzofuran
N-Arylation (high pressure) 150–350°C, 1–15 bar pressure Fluorine-containing catalyst (HF + boric acid derived) High selectivity, batch or continuous
N-Arylation (aryne method) Room temperature, 20 h CsF, o-silylaryl triflate Transition-metal free, mild conditions

Research Findings and Yield Data

  • The high-pressure catalytic amination method yields N-phenyl-1-naphthylamine with excellent selectivity, suppressing diphenylamine formation. Catalyst recycling is feasible without loss of activity.

  • Aryne-mediated N-arylation achieves up to 81% yield of diphenylamine analogues under mild conditions, with reaction times as short as 30 minutes when optimized.

  • The Suzuki coupling step is well-established, typically affording yields in the range of 70–90% for analogous dibenzofuran-phenyl intermediates.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Temperature/Pressure Yield/Selectivity Reference
Dibenzofuran boronic acid Lithiation + borylation n-Butyllithium, trimethyl borate Low temp, inert atmosphere High yield
Phenyl substitution Suzuki coupling Pd(PPh₃)₄, K₂CO₃ 80–100°C 70–90% yield
N-Arylation (high pressure) Catalytic amination HF/boric acid catalyst 150–350°C, 1–15 bar High selectivity, high yield
N-Arylation (aryne route) Aryne intermediate, fluoride ion CsF, o-silylaryl triflate Room temp Up to 81% yield, mild conditions

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine depends on its application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system, which is facilitated by its unique molecular structure. The molecular targets and pathways involved include interactions with other components in electronic devices, such as electron transport layers and emissive layers in OLEDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzofuran-Containing Analogs

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline (CAS 2097371-73-6)
  • Molecular Formula: C34H23NO
  • Key Features : Shares the dibenzofuran core and naphthylamine group but differs in substitution patterns (aniline linkage vs. direct phenyl-naphthylamine attachment in the target compound).
  • Applications: Likely used in OLEDs due to its extended conjugation and thermal stability. The rigid dibenzofuran enhances charge transport efficiency compared to non-fused aromatic systems .
  • Performance : Higher molecular weight (461.55 g/mol) may improve film-forming properties in device fabrication.
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
  • Molecular Formula : C18H13BO3
  • Key Features : Boronic acid functionalization makes it a Suzuki coupling precursor rather than a direct analog. The dibenzofuran core is retained, but the absence of the naphthylamine group limits electronic comparability .

Naphthylamine Derivatives

N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine (CAS 936916-07-3)
  • Molecular Formula : C26H19N
  • Key Features : Bis-naphthylamine structure without a dibenzofuran unit.
  • Applications: Widely used as an OLED intermediate.
  • Performance : Reported purity ≥99.7%, critical for high-performance electroluminescent devices .
N-(3-Adamantan-1-yl-4-methoxyphenyl)naphthalen-1-amine
  • Molecular Formula: C27H27NO
  • Key Features : Adamantyl and methoxy substituents modulate steric and electronic properties.
  • The bulky adamantyl group may enhance binding affinity through hydrophobic interactions .

Schiff Bases and Other Aromatic Amines

(E)-N-[(E)-3-(4-Methoxyphenyl)allylidene]naphthalen-1-amine
  • Molecular Formula: C20H17NO
  • Key Features : Schiff base with a trans-configuration C=N bond and π-π interactions in the crystal lattice.
  • Structural Insight : Dihedral angles between aromatic planes (69.50°) suggest moderate conjugation, less than the fully fused dibenzofuran system in the target compound .
5-(Naphthalen-1-yl(phenyl)amino)benzene-1,3-diol
  • Molecular Formula: C22H17NO2
  • Key Features : Hydroxyl groups introduce hydrogen-bonding capability, enhancing solubility in polar solvents. Lacks the dibenzofuran’s rigidity, which may limit applications in solid-state electronics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Key Properties/Performance
Target Compound C34H23NO* 461.55* Dibenzofuran, naphthylamine OLEDs, Pharmaceuticals High rigidity, thermal stability
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine C26H19N 345.44 Bis-naphthylamine OLED Intermediate High fluorescence, 99.7% purity
N-(3-Adamantan-1-yl-4-methoxyphenyl)naphthalen-1-amine C27H27NO 381.51 Adamantyl, methoxy ERα inhibition IC50 = 47.61 ± 7.48 nM
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline C34H23NO 461.55 Dibenzofuran, aniline linkage OLEDs Enhanced charge transport

*Estimated based on structural similarity to CAS 2097371-73-6 .

Key Findings and Implications

  • OLED Applications : The target compound’s dibenzofuran core likely improves electron transport and thermal stability over bis-naphthylamine analogs, making it advantageous for long-device lifespan .
  • Pharmaceutical Potential: While adamantyl-containing naphthylamines show moderate bioactivity, the target’s planar dibenzofuran may enhance π-stacking interactions with biological targets, warranting further study .
  • Synthetic Considerations : Boronic acid derivatives (e.g., ) suggest feasible routes for modular synthesis, though purity optimization is critical for device-grade materials .

Biological Activity

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine, with the CAS number 2231843-38-0, is an organic compound that has garnered interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on diverse research findings.

  • Chemical Formula : C28H19NO
  • Molecular Weight : 385.46 g/mol
  • Density : 1.260 g/cm³ (predicted)
  • Boiling Point : 593.8 °C (predicted)
  • Acidity Constant (pKa) : 3.58 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of dibenzofuran derivatives.
  • Coupling reactions with naphthalenes.
  • Purification and characterization via techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its antifungal and anticancer properties.

Antifungal Activity

Research indicates that the presence of electronegative substituents enhances the antifungal activity of related compounds. For instance, compounds with fluorine and chlorine substitutions showed increased efficacy against fungal pathogens due to their improved lipophilicity and interaction with target sites in fungal cells .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression, particularly blocking the transition from G2/M to G0/G1 phases .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Antifungal Efficacy :
    • Objective : Evaluate the antifungal activity against Candida species.
    • Method : Compounds were tested for minimum inhibitory concentration (MIC).
    • Results : The compound exhibited potent antifungal activity comparable to standard antifungal agents.
  • Cancer Cell Line Study :
    • Objective : Assess cytotoxicity against breast cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound showed IC50 values in the low micromolar range, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents at key positions can significantly alter its pharmacological profile. For example:

  • Increased lipophilicity correlates with enhanced membrane permeability and bioavailability.
  • The presence of specific functional groups enhances binding affinity to biological targets.

Q & A

Q. What are the recommended synthetic routes for preparing N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine?

A common method involves reductive amination using a palladium-based catalyst. For example, Pd/NiO catalysts under hydrogen atmospheres have been effective for analogous naphthalen-1-amine derivatives, achieving high yields (85–98%) at ambient temperatures . Key steps include:

  • Reacting naphthalen-1-amine with aldehydes or ketones in the presence of Pd/NiO.
  • Purification via filtration and solvent evaporation under reduced pressure.
  • Characterization using 1H^1H NMR to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are foundational. 1H^1H NMR (400 MHz, CDCl3_3) resolves aromatic protons and confirms substitution patterns, while X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, crystal structures of related naphthalen-1-amine derivatives revealed dihedral angles (e.g., 69.50° between aryl groups) and π–π interactions (3.7781 Å spacing) .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • Using personal protective equipment (PPE) to avoid inhalation/contact.
  • Storing in airtight containers away from heat and ignition sources.
  • Implementing emergency measures (e.g., eye rinsing, ventilation) in case of exposure .

Advanced Research Questions

Q. How can SHELX software improve crystal structure refinement for this compound?

SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution or twinned data. Steps include:

  • Inputting crystallographic data (e.g., space group, unit cell parameters).
  • Applying restraints for hydrogen atoms (riding models) and refining anisotropic displacement parameters.
  • Validating results using R-factors (e.g., R1=0.038R_1 = 0.038) and residual electron density analysis .

Q. How do synthetic routes for analogous compounds inform optimization strategies?

Comparative analysis of methods reveals trade-offs:

  • Catalyst choice : Pd/NiO offers high yields under mild conditions , while Suzuki coupling (e.g., with trialkylmagnesium ate complexes) enables modular aryl substitutions .
  • Purification : Column chromatography is preferred for complex mixtures, whereas filtration suffices for high-purity intermediates .

Q. What role do catalysts play in the electronic properties of this compound?

Palladium catalysts facilitate electron transfer during reductive amination, critical for stabilizing intermediates. For example, Pd/NiO enhances imine reduction efficiency by modulating electron density at the metal center .

Q. How can computational modeling resolve contradictions in structural data?

Density Functional Theory (DFT) can reconcile experimental vs. calculated torsion angles. For instance, discrepancies in C–C–O/C–C–N angles (e.g., −7.9° vs. −57.2°) may arise from crystal packing effects, which DFT optimizations can clarify .

Q. What insights do spectral data provide into electronic transitions?

UV-Vis spectroscopy identifies π→π* and n→π* transitions in the aromatic system. For related Schiff bases, absorption maxima near 350–400 nm correlate with extended conjugation and substituent effects (e.g., methoxy groups) .

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